Dhfr-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

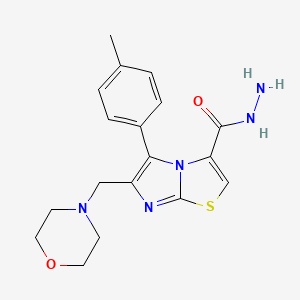

Molecular Formula |

C18H21N5O2S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

5-(4-methylphenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |

InChI |

InChI=1S/C18H21N5O2S/c1-12-2-4-13(5-3-12)16-14(10-22-6-8-25-9-7-22)20-18-23(16)15(11-26-18)17(24)21-19/h2-5,11H,6-10,19H2,1H3,(H,21,24) |

InChI Key |

MSIRVCGEZTUEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)NN)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Dhfr-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] The inhibition of DHFR disrupts the synthesis of vital cellular components, leading to cell cycle arrest and apoptosis, making it a target of significant interest in oncology and infectious disease research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its operational pathways. While specific data for this compound is emerging, this document contextualizes its function within the broader, well-established framework of DHFR inhibition.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a crucial step in the folate cycle. THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the de novo synthesis of purines and thymidylate, thereby impeding DNA synthesis and repair. The consequence of this disruption is the induction of cell cycle arrest, primarily at the G1/S phase boundary, and ultimately, apoptosis in rapidly proliferating cells.[2]

In addition to its primary target, this compound has been shown to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting a multi-targeted profile.[1]

Quantitative Data

The following tables summarize the known quantitative data for this compound, including its enzymatic inhibition and cellular activity.

Table 1: Enzymatic Inhibition of this compound

| Target | IC50 (nM) |

| DHFR | 123 |

| EGFR | 246 |

| HER2 | 357 |

Data sourced from MedchemExpress, citing Sabry MA, et al. Eur J Med Chem. 2022.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 6.90 ± 0.5 |

| MCF-7 | Breast Cancer | 8.46 ± 0.7 |

| HepG2 | Liver Cancer | 9.67 ± 0.7 |

| PC3 | Prostate Cancer | 11.17 ± 1.0 |

| HCT-116 | Colon Cancer | 13.24 ± 0.9 |

Data sourced from MedchemExpress, citing Sabry MA, et al. Eur J Med Chem. 2022.[1]

Signaling Pathways and Molecular Interactions

The inhibition of DHFR by this compound initiates a cascade of downstream cellular events. The primary consequence is the disruption of nucleotide biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize DHFR inhibitors like this compound.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

This compound (or other test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of DHFR enzyme, and NADPH.

-

Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical progression from the molecular action of this compound to its ultimate cellular effect.

Conclusion

This compound is a potent small molecule inhibitor of dihydrofolate reductase with demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action is centered on the disruption of folate metabolism, leading to the inhibition of DNA synthesis and subsequent cell death. The additional inhibitory activity against EGFR and HER2 suggests a potential for broader anti-cancer applications. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel DHFR inhibitors. As research in this area continues, a deeper understanding of the nuanced molecular interactions and cellular consequences of this compound will be crucial for its potential translation into therapeutic strategies.

References

Dhfr-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-4. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a potent small molecule inhibitor of dihydrofolate reductase (DHFR). While the specific chemical structure is not publicly available, key chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 2820126-49-4 |

| Primary Target | Dihydrofolate Reductase (DHFR) |

| Secondary Targets | EGFR, HER2 |

| Molecular Formula | C₂₅H₂₈N₈O₅S |

| Molecular Weight | 556.61 g/mol |

| Solubility | Soluble in DMSO |

| Storage | -20°C (powder), -80°C in solvent (≤6 months) |

Biological Activity and Mechanism of Action

This compound exerts its primary biological effect through the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1] By inhibiting DHFR, this compound disrupts these critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.

Beyond its primary target, this compound also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key receptor tyrosine kinases involved in cell growth and proliferation.[2]

In Vitro Efficacy:

The inhibitory and cytotoxic potency of this compound has been characterized across various assays and cell lines:

| Assay/Cell Line | IC₅₀ Value |

| DHFR Enzyme | 123 nM |

| EGFR Kinase | 246 nM |

| HER2 Kinase | 357 nM |

| HepG2 Cells | 9.67 ± 0.7 µM |

| MCF-7 Cells | 8.46 ± 0.7 µM |

| HCT-116 Cells | 13.24 ± 0.9 µM |

| PC3 Cells | 11.17 ± 1.0 µM |

| HeLa Cells | 6.90 ± 0.5 µM |

Signaling Pathways

The inhibitory action of this compound impacts multiple critical signaling pathways involved in cell proliferation, survival, and metabolism.

DHFR Inhibition Pathway

Inhibition of DHFR by this compound directly disrupts the folate metabolism pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

Caption: DHFR Inhibition by this compound.

EGFR and HER2 Signaling Pathways

This compound also inhibits the receptor tyrosine kinases EGFR and HER2. Ligand binding to these receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[3][4] By inhibiting EGFR and HER2, this compound can block these pro-growth signals.

References

An In-Depth Technical Guide to the Target Selectivity Profile of Dhfr-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Dhfr-IN-4, a potent inhibitor of Dihydrofolate reductase (DHFR). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development efforts.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines, thymidylate, and certain amino acids.[4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[6][7] This makes DHFR a well-established therapeutic target for anticancer and antimicrobial agents.[5][7][8] this compound has been identified as a potent inhibitor of DHFR with a notable profile of activity against several key cellular targets.[9]

Target Selectivity and Potency

This compound demonstrates potent inhibition of its primary target, DHFR. In addition to its on-target activity, it exhibits inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), indicating a multi-targeted profile.[9]

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 (nM) |

| DHFR | 123[9] |

| EGFR | 246[9] |

| HER2 | 357[9] |

Cellular Activity

The multi-target profile of this compound translates into broad-spectrum cytotoxic potency across various human cancer cell lines.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 6.90 ± 0.5[9] |

| MCF-7 | Breast Cancer | 8.46 ± 0.7[9] |

| HepG2 | Liver Cancer | 9.67 ± 0.7[9] |

| PC3 | Prostate Cancer | 11.17 ± 1.0[9] |

| HCT-116 | Colon Cancer | 13.24 ± 0.9[9] |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is rooted in its ability to simultaneously disrupt critical pathways for cell proliferation and survival. By inhibiting DHFR, it halts the folate cycle, depleting the precursors necessary for DNA synthesis.[6] Concurrently, its inhibition of EGFR and HER2, key receptor tyrosine kinases, blocks downstream pro-growth signaling cascades such as the MAPK and PI3K/AKT pathways.

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of compounds against DHFR, based on standard biochemical practices.

This assay quantifies DHFR activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][10][11]

A. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.

-

Enzyme: Purified recombinant human DHFR.

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Inhibitor: this compound (or other test compounds) dissolved in DMSO.

-

Control Inhibitor: Methotrexate (MTX).

B. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Reaction Mixture Preparation: In a 96-well UV-transparent microplate, add the following to each well:

-

Assay Buffer.

-

A fixed concentration of NADPH (e.g., 100 µM).

-

Test compound (this compound) at various concentrations (final DMSO concentration ≤ 1%). Include "no inhibitor" and "no enzyme" controls.

-

A fixed concentration of human DHFR enzyme (e.g., 5-10 nM).

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF substrate (e.g., 50 µM).

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

Dhfr-IN-4: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). Understanding the physicochemical properties of this compound is critical for its application in preclinical and clinical research. This document outlines detailed experimental protocols for assessing its solubility and stability, presents available data in a structured format, and illustrates the key signaling pathways it targets.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not publicly available in peer-reviewed literature or manufacturer's datasheets. However, based on the common properties of quinazoline derivatives, which form the core structure of this compound, the following table provides an estimated solubility profile in common laboratory solvents. These values should be confirmed experimentally.

| Solvent | Type | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Organic | > 50 | > 100 | Quinazoline derivatives often exhibit high solubility in DMSO. |

| Ethanol | Organic | ~5 - 10 | ~10 - 20 | Solubility is expected to be moderate. May require warming. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | < 0.1 | < 0.2 | Expected to have low aqueous solubility at physiological pH. |

Experimental Protocols

Thermodynamic Solubility Assay Protocol

This protocol determines the equilibrium solubility of this compound.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing 1 mL of the selected solvent.

-

Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Prepare a series of dilutions of the filtrate and a standard curve of this compound of known concentrations.

-

Analyze the diluted filtrate and standards by HPLC-UV to determine the concentration of the dissolved this compound.

Kinetic Solubility Assay Protocol

This high-throughput method assesses the solubility of this compound from a DMSO stock solution.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring turbidity or a nephelometer

Procedure:

-

Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume (e.g., 2 µL) of the this compound dilutions from the DMSO plate to the aqueous buffer plate.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.

Stability Study Protocols

This protocol follows ICH guidelines to determine the shelf-life of this compound.

Procedure:

-

Store accurately weighed samples of this compound in controlled environment stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

This study identifies potential degradation pathways and products.

Procedure:

-

Acidic Conditions: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Conditions: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Conditions: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

-

Thermal Conditions: Expose solid this compound to 80°C for 48 hours.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

For each condition, a control sample is kept at ambient conditions. After the stress period, all samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

DHFR Signaling Pathway

Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation.

Caption: Inhibition of DHFR by this compound blocks the folate pathway.

EGFR and HER2 Signaling in Cancer

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration. This compound also exhibits inhibitory activity against these receptors.

Caption: this compound inhibits EGFR and HER2 signaling pathways in cancer.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This workflow outlines the key steps.

Caption: Workflow for developing a stability-indicating HPLC method.

A Technical Guide to the Preliminary Pharmacokinetic Properties of Dihydrofolate Reductase (DHFR) Inhibitors: A Framework for the Evaluation of Novel Compounds such as Dhfr-IN-4

Disclaimer: As of the latest available information, specific pharmacokinetic data for a compound designated "Dhfr-IN-4" is not present in the public scientific literature. This guide therefore provides a comprehensive overview of the typical pharmacokinetic properties of Dihydrofolate Reductase (DHFR) inhibitors, using well-characterized examples. The methodologies and data presented herein are intended to serve as a technical framework for researchers, scientists, and drug development professionals in the evaluation of novel DHFR inhibitors like this compound.

Introduction: The Critical Role of Pharmacokinetics for DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, and consequently, for cell proliferation.[1] Its inhibition disrupts DNA synthesis, making it a key target for therapeutic agents in oncology and infectious diseases.[1][2] The clinical efficacy and safety of DHFR inhibitors are profoundly influenced by their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is vital for optimizing dosing regimens, predicting drug-drug interactions, and minimizing toxicity.[3][4] This guide outlines the general pharmacokinetic characteristics of established DHFR inhibitors and details the experimental protocols for their assessment.

General Pharmacokinetic Profile of DHFR Inhibitors

The pharmacokinetic profiles of DHFR inhibitors can vary significantly based on their chemical structure, which influences their physicochemical properties and interactions with biological systems. Below is a comparative summary of key pharmacokinetic parameters for three widely used DHFR inhibitors: Methotrexate, Trimethoprim, and Pyrimethamine.

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | Methotrexate | Trimethoprim | Pyrimethamine |

| Route of Administration | Oral, Intravenous, Intrathecal[5][6] | Oral, Intravenous[7][8] | Oral[9] |

| Oral Bioavailability | Dose-dependent, ~60% at doses ≤30 mg/m²[10] | ~98%[8] | Well absorbed |

| Time to Peak Plasma Concentration (Tmax) | 1-5 hours (oral)[6] | 1-4 hours[7][11] | ~4 hours |

| Plasma Protein Binding | ~50% (mainly albumin)[6][10] | ~45%[11] | ~87% |

| Volume of Distribution (Vd) | 0.4-0.8 L/kg[6] | 1.5-1.6 L/kg[8] | 4.38 L/kg[9] |

| Metabolism | Hepatic and intracellular metabolism to active polyglutamates; minor metabolism to 7-hydroxymethotrexate.[10][12] | ~10-20% metabolized in the liver.[7] | Hepatic metabolism. |

| Primary Route of Excretion | Renal[10][13] | Renal (primarily as unchanged drug)[7] | Renal |

| Elimination Half-life (t½) | 3-10 hours (low dose); 8-15 hours (high dose)[10] | 8-11 hours[7][8] | ~5.5 days[9] |

Experimental Protocols

The determination of a drug candidate's pharmacokinetic profile involves a series of in vitro and in vivo experiments.

In Vitro ADME Assays

These assays are conducted early in drug discovery to predict the in vivo pharmacokinetic behavior of a compound.[14]

-

Solubility: The solubility of a compound is determined in various aqueous buffers to predict its dissolution in the gastrointestinal tract.

-

Permeability:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing an initial screen for intestinal absorption.[15]

-

Caco-2 Cell Permeability Assay: This is the industry standard for predicting intestinal drug absorption, using a monolayer of Caco-2 cells to model the intestinal epithelium.[15]

-

-

Metabolic Stability:

-

Liver Microsomes: Incubation of the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, is used to determine the rate of metabolic clearance.[15]

-

Hepatocytes: Using whole liver cells provides a more comprehensive picture of metabolic pathways, including both Phase I and Phase II metabolism.

-

-

Plasma Protein Binding: Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the drug that binds to plasma proteins, which affects its distribution and clearance.[16]

-

Cytochrome P450 (CYP) Inhibition and Induction: These assays evaluate the potential of the compound to inhibit or induce CYP enzymes, which is crucial for predicting drug-drug interactions.[16][17]

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the complete ADME profile of a drug in a living organism.[4]

-

Study Design:

-

Animal Models: Typically, rodents (mice or rats) are used in initial studies.[18]

-

Dosing: The compound is administered via different routes (e.g., intravenous and oral) at one or more dose levels.[19]

-

Sample Collection: Blood samples are collected at multiple time points after dosing.[18] Other matrices like urine and feces can also be collected.

-

-

Bioanalytical Method: A sensitive and specific analytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the drug concentration in the collected biological samples.

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Area under the concentration-time curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (F%)

-

Mandatory Visualizations

DHFR Signaling Pathway and Inhibition

Caption: DHFR pathway and mechanism of inhibition.

General Experimental Workflow for Pharmacokinetic Profiling

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Pyrimethamine and Sulfadoxine in Children Treated for Congenital Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Renal excretion and pharmacokinetics of methotrexate and 7-hydroxy-methotrexate following a 24-h high dose infusion of methotrexate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Effects of Cytochrome P450 Metabolism on Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Murine Pharmacokinetic Studies [bio-protocol.org]

- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Dhfr-IN-4 on Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR), on folate metabolism. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies, offering a valuable resource for researchers in oncology and drug development.

Introduction to Folate Metabolism and Dihydrofolate Reductase (DHFR)

Folate, a B-vitamin, is essential for a variety of metabolic processes critical for cell growth and proliferation. Its derivatives, known as folates, are cofactors in one-carbon transfer reactions necessary for the synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. Additionally, folates are involved in the synthesis of several amino acids, including methionine and serine.

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF is the precursor to a variety of biologically active folate coenzymes. The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA and essential amino acids, ultimately leading to cell cycle arrest and apoptosis.[3][4] This critical role makes DHFR a well-established target for therapeutic intervention, particularly in cancer chemotherapy.[5]

This compound: A Potent Inhibitor of DHFR

This compound is a small molecule inhibitor of dihydrofolate reductase. It has demonstrated significant potency against DHFR and exhibits broad-spectrum cytotoxic activity against various cancer cell lines. In addition to its primary target, this compound has also shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values for its enzymatic and cellular activities.

Table 1: Enzymatic Inhibition of this compound [6]

| Target Enzyme | IC50 (nM) |

| Dihydrofolate Reductase (DHFR) | 123 |

| Epidermal Growth Factor Receptor (EGFR) | 246 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 357 |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines [6]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 9.67 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | 8.46 ± 0.7 |

| HCT-116 | Colorectal Carcinoma | 13.24 ± 0.9 |

| PC3 | Prostate Adenocarcinoma | 11.17 ± 1.0 |

| HeLa | Cervical Adenocarcinoma | 6.90 ± 0.5 |

Mechanism of Action and Impact on Folate Metabolism

The primary mechanism of action of this compound is the competitive inhibition of DHFR. By binding to the active site of the enzyme, this compound prevents the reduction of DHF to THF. This disruption of the folate cycle has several downstream consequences for cellular metabolism.

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting downstream biosynthetic pathways.

The depletion of THF and its derivatives directly impacts the de novo synthesis of purines and thymidylate. This leads to an imbalance in the nucleotide pool, hindering DNA replication and repair, which is particularly detrimental to rapidly dividing cancer cells. The reduction in THF also affects the synthesis of essential amino acids, further contributing to the cytostatic and cytotoxic effects of the compound.

Experimental Protocols

This section provides an overview of the methodologies typically employed to evaluate the effect of DHFR inhibitors like this compound on folate metabolism. While the specific protocols for this compound are detailed in the primary literature, the following represents the standard approaches in the field.

In Vitro DHFR Inhibition Assay

The inhibitory activity of this compound against DHFR is commonly determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically a potassium phosphate buffer (pH 7.5) containing EDTA and dithiothreitol (DTT).

-

Enzyme Solution: Purified recombinant human DHFR is diluted to the desired concentration in assay buffer.

-

Substrate Solution: Dihydrofolate (DHF) is prepared in assay buffer.

-

Cofactor Solution: NADPH is prepared in assay buffer.

-

Inhibitor Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, DHFR enzyme solution, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the DHF substrate and NADPH cofactor.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against DHFR.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Culture:

-

Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, PC3, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Analysis of Intracellular Folate Metabolites by LC-MS/MS

To directly assess the impact of this compound on folate metabolism, the levels of intracellular folate species can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the separation and quantification of various folate derivatives.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency and treat with this compound or vehicle control for a specified time.

-

-

Sample Preparation:

-

Harvest the cells and perform cell lysis in a buffer containing antioxidants (e.g., ascorbic acid) to prevent folate degradation.

-

Perform protein precipitation to remove interfering proteins.

-

The extract may be treated with a conjugase (e.g., from rat plasma) to hydrolyze polyglutamated folates to their monoglutamate forms for easier analysis.

-

Use solid-phase extraction (SPE) to clean up and concentrate the folate analytes.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the different folate species using a suitable LC column (e.g., a C18 or HILIC column).

-

Detect and quantify the folate metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

-

Data Analysis:

-

Generate standard curves for each folate metabolite using authentic standards.

-

Quantify the concentration of each folate species in the cell extracts by comparing their peak areas to the corresponding standard curves.

-

Compare the levels of folate metabolites in this compound-treated cells to those in control cells to determine the effect of the inhibitor.

-

Conclusion

This compound is a potent inhibitor of dihydrofolate reductase with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of folate metabolism, underscores the continued importance of DHFR as a therapeutic target in oncology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other novel DHFR inhibitors, facilitating the development of new and effective anti-cancer agents. Further research into the precise effects of this compound on the intracellular folate pool will provide a more detailed understanding of its metabolic impact and may inform strategies for its clinical application.

References

Methodological & Application

Application Notes and Protocols for Dhfr-IN-4 in In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for the synthesis of purines, thymidylate, and several amino acids.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for cancer chemotherapy.[1][3] this compound has demonstrated significant inhibitory activity against the DHFR enzyme and exhibits broad-spectrum cytotoxic potency against various cancer cell lines. This document provides detailed protocols for an in vitro enzyme inhibition assay using this compound, along with relevant data and pathway information.

Quantitative Data Summary

The following table summarizes the known inhibitory and cytotoxic activities of this compound.

| Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Activity | |||

| Dihydrofolate Reductase (DHFR) | IC50 | 123 nM | |

| Epidermal Growth Factor Receptor (EGFR) | IC50 | 246 nM | |

| Human Epidermal Growth Factor Receptor 2 (HER2) | IC50 | 357 nM | |

| Cytotoxic Activity | |||

| HepG2 (Hepatocellular Carcinoma) | IC50 | 9.67 ± 0.7 µM | |

| MCF-7 (Breast Adenocarcinoma) | IC50 | 8.46 ± 0.7 µM | |

| HCT-116 (Colorectal Carcinoma) | IC50 | 13.24 ± 0.9 µM | |

| PC3 (Prostate Adenocarcinoma) | IC50 | 11.17 ± 1.0 µM | |

| HeLa (Cervical Adenocarcinoma) | IC50 | 6.90 ± 0.5 µM |

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is inhibited by this compound. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides required for DNA replication.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for DHFR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

1. Materials and Reagents

-

Recombinant Human Dihydrofolate Reductase (hDHFR)

-

This compound

-

Dihydrofolate (DHF)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Assay Buffer (e.g., MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well, UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Preparation of Solutions

-

Assay Buffer: Prepare the MTEN buffer and adjust the pH to 7.0. Store at 4°C.

-

hDHFR Enzyme Stock Solution: Reconstitute or dilute the recombinant hDHFR in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the final working concentration (e.g., 10 nM) in ice-cold assay buffer.

-

NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Determine the exact concentration by measuring the absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Aliquot and store at -20°C, protected from light.

-

DHF Stock Solution (2 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. The pH may need to be adjusted with NaOH to fully dissolve the DHF. Prepare this solution fresh on the day of the experiment.

-

This compound Stock Solution (10 mM): Note: The optimal solvent for this compound should be experimentally determined. DMSO is a common solvent for similar small molecules. Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store at -20°C.

-

Serial Dilutions of this compound: Prepare a series of dilutions of this compound in 100% DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

3. Assay Procedure

The following workflow diagram outlines the steps for the in vitro DHFR enzyme inhibition assay.

Detailed Steps:

-

Set up the 96-well plate:

-

Blank (No Enzyme) Wells: Add assay buffer, NADPH, and DHF.

-

Negative Control (No Inhibitor) Wells: Add assay buffer, hDHFR, NADPH, DHF, and the same concentration of DMSO as in the inhibitor wells.

-

Inhibitor Wells: Add assay buffer, hDHFR, and the desired concentrations of this compound.

-

-

Add reagents to the wells in the following order, with a final volume of 200 µL:

-

Assay Buffer to bring the final volume to 200 µL.

-

10 µL of hDHFR solution (final concentration, e.g., 10 nM).

-

2 µL of this compound dilutions or DMSO vehicle.

-

-

Add 20 µL of NADPH solution (final concentration, e.g., 100 µM).

-

Mix the plate gently and incubate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 20 µL of DHF solution (final concentration, e.g., 10 µM).

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

Where:

-

V_inhibitor is the reaction rate in the presence of this compound.

-

V_control is the reaction rate in the absence of the inhibitor (with DMSO vehicle).

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Safety Precautions

-

Follow standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle all chemicals, including this compound and DMSO, in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Dhfr-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dhfr-IN-4, a potent small molecule inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective application of this compound in research and drug development settings.

Introduction to this compound

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][3][4] This mechanism makes DHFR a significant target in cancer therapy.[5][6]

Beyond its primary target, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC50 values of 246 nM and 357 nM, respectively.[1] This multi-targeted profile suggests its potential for broader applications in cancer research.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action of this compound is the competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis and prevents cell division, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.[2][5][6]

Caption: Signaling pathway illustrating the inhibitory action of this compound on DHFR.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its inhibitory potency and cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) |

| DHFR | 123 |

| EGFR | 246 |

| HER2 | 357 |

| Data obtained from MedchemExpress.[1] |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HepG2 | Liver Cancer | 9.67 ± 0.7 |

| MCF-7 | Breast Cancer | 8.46 ± 0.7 |

| HCT-116 | Colon Cancer | 13.24 ± 0.9 |

| PC3 | Prostate Cancer | 11.17 ± 1.0 |

| HeLa | Cervical Cancer | 6.90 ± 0.5 |

| Data obtained from MedchemExpress, originally reported by Sabry MA, et al. (2022).[1] |

Experimental Protocols

This section provides detailed protocols for the use of this compound in common cell culture experiments.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for a Novel DHFR Inhibitor (DHFR-Inhibitor-X) in Animal Model Studies

Disclaimer: Information regarding a specific molecule designated "Dhfr-IN-4" is not available in the public domain. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals working with novel dihydrofolate reductase (DHFR) inhibitors, here referred to as "DHFR-Inhibitor-X." The data presented are hypothetical and for illustrative purposes only.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines, thymidylate, and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which makes it a well-established target for therapeutic intervention in cancer and infectious diseases.[1][4][5] The development of novel DHFR inhibitors requires rigorous preclinical evaluation in animal models to determine their dosage, efficacy, pharmacokinetics, and safety profiles. These notes provide a framework for conducting such studies.

Data Presentation

The following tables summarize hypothetical quantitative data for "DHFR-Inhibitor-X" from preclinical animal studies.

Table 1: Hypothetical In Vivo Efficacy of DHFR-Inhibitor-X in a Human Tumor Xenograft Model

| Animal Model | Tumor Type | Treatment Group | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Tumor Growth Inhibition (%) |

| Nude Mice | HCT-116 Colon Cancer | Vehicle Control | - | Intraperitoneal (i.p.) | Daily for 14 days | 0 |

| Nude Mice | HCT-116 Colon Cancer | DHFR-Inhibitor-X | 10 | Intraperitoneal (i.p.) | Daily for 14 days | 45 |

| Nude Mice | HCT-116 Colon Cancer | DHFR-Inhibitor-X | 25 | Intraperitoneal (i.p.) | Daily for 14 days | 78 |

| Nude Mice | HCT-116 Colon Cancer | DHFR-Inhibitor-X | 50 | Intraperitoneal (i.p.) | Daily for 14 days | 92 |

| Nude Mice | HCT-116 Colon Cancer | Positive Control (Methotrexate) | 4 | Intraperitoneal (i.p.) | Daily for 14 days | 85[6] |

Table 2: Hypothetical Pharmacokinetic Parameters of DHFR-Inhibitor-X in Rats

| Parameter | 10 mg/kg Intravenous (IV) | 25 mg/kg Oral (PO) |

| Cmax (ng/mL) | 1500 | 450 |

| Tmax (h) | 0.25 | 2.0 |

| AUC (0-t) (ng*h/mL) | 3200 | 2100 |

| Half-life (t1/2) (h) | 4.5 | 5.1 |

| Bioavailability (%) | 100 | 65 |

Table 3: Hypothetical Acute Toxicity Profile of DHFR-Inhibitor-X in Mice

| Dosage (mg/kg) | Route of Administration | Observation Period | Key Findings |

| 50 | Intraperitoneal (i.p.) | 14 days | No adverse effects observed. |

| 100 | Intraperitoneal (i.p.) | 14 days | Mild weight loss (5-10%) observed in the first 3 days, recovered by day 7. |

| 200 | Intraperitoneal (i.p.) | 14 days | Significant weight loss (>15%), lethargy, and ruffled fur. Gastrointestinal atrophy noted on necropsy, a potential side effect of high-dose DHFR inhibition.[6] |

Experimental Protocols

1. In Vivo Efficacy Study in a Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of DHFR-Inhibitor-X in a human tumor xenograft model.

-

Animal Model: Female athymic nude mice (4-6 weeks old).

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Methodology:

-

Cell Culture: Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Drug Preparation: Prepare DHFR-Inhibitor-X in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Administration: Administer DHFR-Inhibitor-X or vehicle control via the specified route (e.g., intraperitoneal injection) at the designated dosages and schedule.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the treatment period. Excise tumors and weigh them.

-

Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

2. Pharmacokinetic (PK) Study in Rats

-

Objective: To determine the key pharmacokinetic parameters of DHFR-Inhibitor-X following intravenous and oral administration.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Methodology:

-

Animal Preparation: Cannulate the jugular vein for blood sampling and, for IV administration, the femoral vein. Allow animals to recover for at least 24 hours.

-

Drug Preparation: Prepare dosing solutions for both intravenous and oral administration.

-

Administration:

-

IV Group: Administer DHFR-Inhibitor-X as a single bolus injection via the femoral vein cannula.

-

PO Group: Administer DHFR-Inhibitor-X via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of DHFR-Inhibitor-X in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

-

Visualizations

Caption: The DHFR signaling pathway and point of inhibition.

Caption: Workflow for an in vivo tumor xenograft efficacy study.

References

- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate dose-escalation studies in transgenic mice and marrow transplant recipients expressing drug-resistant dihydrofolate reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dhfr-IN-4 in Inducing Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2][3] Inhibition of DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to induce synthetic lethality in cancer cells, a promising therapeutic strategy that exploits the genetic vulnerabilities of tumors.

Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is not lethal.[5] In the context of cancer therapy, this can be achieved by using a drug to inhibit a protein that is essential for the survival of cancer cells harboring a specific genetic mutation (e.g., in a tumor suppressor gene).

Proposed Mechanism of this compound-Induced Synthetic Lethality

While the precise synthetic lethal partners of DHFR inhibition by this compound are an active area of research, a prominent hypothesis involves the interplay with deficiencies in DNA damage repair (DDR) pathways. Cancer cells with mutations in DDR genes, such as BRCA1 or BRCA2, are often highly reliant on other repair mechanisms to survive. By inhibiting DHFR with this compound, the resulting depletion of the nucleotide pool can lead to replication stress and the accumulation of DNA damage. In cells with compromised DDR, this additional genomic instability can overwhelm the cell's repair capacity, leading to synthetic lethality.

Another potential synthetic lethal interaction could be with the inhibition of other key enzymes involved in nucleotide metabolism or DNA replication, such as PARP (Poly (ADP-ribose) polymerase).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound from published studies.

Table 1: Inhibitory Activity of this compound [1]

| Target | IC₅₀ (nM) |

| DHFR | 123 |

| EGFR | 246 |

| HER2 | 357 |

Table 2: Cytotoxic Activity of this compound (72h incubation) [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 6.90 ± 0.5 |

| MCF-7 | Breast Cancer | 8.46 ± 0.7 |

| HepG2 | Liver Cancer | 9.67 ± 0.7 |

| PC3 | Prostate Cancer | 11.17 ± 1.0 |

| HCT-116 | Colon Cancer | 13.24 ± 0.9 |

Signaling Pathway and Experimental Workflow Diagrams

DHFR Inhibition and Its Downstream Effects

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Synthetic Lethality

Caption: Workflow to test the synthetic lethal effect of this compound on cells with DNA damage repair deficiencies.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound

-

Cancer cell lines (e.g., wild-type and DDR-deficient isogenic pairs)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

-

This compound treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

Analyze the distribution of cells into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

DHFR Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify the direct binding of this compound to DHFR in a cellular context.

Materials:

-

This compound

-

Intact cells

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heating and rapid cooling of cell lysates

-

SDS-PAGE and Western blotting reagents

-

Anti-DHFR antibody

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Western Blotting:

-

Collect the supernatants and analyze the protein concentration.

-

Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with an anti-DHFR antibody to detect the amount of soluble DHFR at each temperature.

-

-

Data Analysis: Plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Conclusion

This compound presents a valuable tool for investigating the induction of synthetic lethality in cancer cells, particularly those with inherent DNA repair deficiencies. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound. It is crucial to optimize these protocols for specific experimental systems to ensure robust and reproducible results. Further research is warranted to identify specific synthetic lethal partners of DHFR inhibition and to translate these findings into effective cancer therapies.

References

Application of Dhfr-IN-4 in CRISPR Screens: Uncovering Novel Therapeutic Targets and Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-4 is a potent small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for the production of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This mechanism of action makes DHFR inhibitors, as a class, effective anti-cancer agents.

CRISPR-Cas9 genome editing technology has revolutionized functional genomics, enabling systematic interrogation of gene function on a genome-wide scale. When combined with a chemical probe like this compound, CRISPR screens become a powerful tool to elucidate drug-gene interactions, identify mechanisms of drug resistance, and uncover synthetic lethal relationships that can be exploited for therapeutic benefit. This application note provides a detailed protocol for utilizing this compound in CRISPR knockout screens to identify genetic modifiers of cellular response to DHFR inhibition.

Principle of the Assay

A genome-wide CRISPR knockout screen in the presence of this compound is designed to identify genes whose loss-of-function confers either resistance or sensitivity to the compound. A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cells. This creates a diverse pool of cells, each with a specific gene knocked out. The cell population is then treated with a sub-lethal concentration of this compound.

-

Positive Selection (Resistance): Cells with knockouts of genes that are essential for this compound's cytotoxic activity will survive and proliferate in the presence of the drug.

-

Negative Selection (Sensitivity/Synthetic Lethality): Cells with knockouts of genes that buffer the cell from the effects of DHFR inhibition will be more sensitive to this compound and will be depleted from the population.

By sequencing the sgRNA population before and after drug treatment, the enrichment or depletion of specific sgRNAs can be quantified, thereby identifying the genes that modulate the cellular response to this compound.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the canonical folate pathway and the point of inhibition by this compound.

Experimental Workflow for CRISPR Screen with this compound

The overall workflow for a pooled CRISPR knockout screen using this compound is depicted below.

Data Presentation

The results of a CRISPR screen with this compound can be summarized to highlight genes that, when knocked out, significantly alter the sensitivity of the cells to the drug. The following tables present hypothetical data from such a screen performed in a human non-small cell lung cancer cell line (A549).

Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound

| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |

| SLC19A1 | Solute carrier family 19 member 1 (folate transporter) | 5.8 | 1.2e-8 |

| FPGS | Folylpolyglutamate synthase | 4.9 | 3.5e-7 |

| GGH | Gamma-glutamyl hydrolase | -3.2 | 2.1e-6 |

| TOP2A | Topoisomerase II alpha | 4.1 | 5.6e-6 |

| CDK4 | Cyclin dependent kinase 4 | 3.7 | 8.9e-6 |

Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound (Synthetic Lethality)

| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |

| MTHFD1 | Methylenetetrahydrofolate dehydrogenase 1 | -6.2 | 7.8e-9 |

| SHMT2 | Serine hydroxymethyltransferase 2 | -5.5 | 1.4e-8 |

| TYMS | Thymidylate synthetase | -5.1 | 4.3e-8 |

| ATM | ATM serine/threonine kinase (DNA repair) | -4.8 | 9.1e-7 |

| ATR | ATR serine/threonine kinase (DNA repair) | -4.5 | 2.7e-6 |

Experimental Protocols

Materials and Reagents

-

Cas9-expressing A549 cells (or other cancer cell line of interest)

-

GeCKO v2 human genome-wide pooled sgRNA library (or similar)

-

Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Polybrene

-

Puromycin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Genomic DNA extraction kit

-

PCR amplification reagents for sgRNA library

-

Next-generation sequencing platform

Protocol

1. Lentivirus Production

-

Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent.

-

Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

-

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

Titer the lentivirus on the target Cas9-expressing cells to determine the appropriate volume for a multiplicity of infection (MOI) of less than 0.3.

2. Generation of the Pooled Knockout Cell Library

-

Seed a sufficient number of Cas9-expressing A549 cells to achieve at least 500x coverage of the sgRNA library.

-

Transduce the cells with the pooled lentiviral sgRNA library at an MOI < 0.3 in the presence of polybrene (8 µg/mL).

-

After 24 hours, replace the virus-containing medium with fresh medium.

-

After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.

-

Expand the selected cell population, ensuring the cell number is maintained to preserve library complexity.

3. This compound CRISPR Screen

-

Harvest a portion of the expanded cell library as the T0 reference sample.

-

Plate the remaining cells into two replicate populations for each condition (DMSO and this compound).

-

Treat the cells with either DMSO (vehicle control) or a pre-determined concentration of this compound (e.g., IC30).

-

Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library representation.

-

At the end of the treatment period, harvest the cells from both the DMSO and this compound treated populations.

4. Sample Preparation and Sequencing

-

Extract genomic DNA from the T0, DMSO, and this compound treated cell pellets.

-

Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.

-

Pool the barcoded PCR products and perform next-generation sequencing.

5. Data Analysis

-

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

-

Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the DMSO control.

-

Perform pathway analysis on the identified hits to gain biological insights into the mechanisms of resistance and sensitivity.

6. Hit Validation

-

Validate the top candidate genes from the screen by generating individual knockout cell lines for each gene.

-

Perform cell viability assays with this compound on the individual knockout lines to confirm their resistance or sensitivity phenotype.

Conclusion

The combination of this compound and CRISPR screening provides a powerful platform for dissecting the cellular response to DHFR inhibition. This approach can lead to the identification of novel drug targets for combination therapies, a deeper understanding of resistance mechanisms, and the discovery of patient stratification biomarkers. The detailed protocols and conceptual framework provided in this application note serve as a valuable resource for researchers aiming to leverage this cutting-edge methodology in their drug discovery and development efforts.

Dhfr-IN-4: A Chemical Probe for Investigating Dihydrofolate Reductase Function

For research use only. Not for use in humans.

Introduction